molecular formula C19H18F2N2O2 B11132853 N-(2,6-difluorobenzyl)-1-(2-methoxyethyl)-1H-indole-5-carboxamide

N-(2,6-difluorobenzyl)-1-(2-methoxyethyl)-1H-indole-5-carboxamide

Cat. No.: B11132853
M. Wt: 344.4 g/mol
InChI Key: VMIAUUQAHTYJCZ-UHFFFAOYSA-N
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Description

N-(2,6-difluorobenzyl)-1-(2-methoxyethyl)-1H-indole-5-carboxamide is a synthetic small molecule characterized by an indole core substituted at the 1-position with a 2-methoxyethyl group and at the 5-position with a carboxamide moiety. The N-benzyl group is further modified with 2,6-difluoro substituents.

Properties

Molecular Formula

C19H18F2N2O2

Molecular Weight

344.4 g/mol

IUPAC Name

N-[(2,6-difluorophenyl)methyl]-1-(2-methoxyethyl)indole-5-carboxamide

InChI

InChI=1S/C19H18F2N2O2/c1-25-10-9-23-8-7-13-11-14(5-6-18(13)23)19(24)22-12-15-16(20)3-2-4-17(15)21/h2-8,11H,9-10,12H2,1H3,(H,22,24)

InChI Key

VMIAUUQAHTYJCZ-UHFFFAOYSA-N

Canonical SMILES

COCCN1C=CC2=C1C=CC(=C2)C(=O)NCC3=C(C=CC=C3F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-difluorobenzyl)-1-(2-methoxyethyl)-1H-indole-5-carboxamide typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, starting from phenylhydrazine and an appropriate ketone or aldehyde.

    Introduction of the 2,6-difluorobenzyl Group: This step often involves a nucleophilic substitution reaction where the indole nitrogen attacks a 2,6-difluorobenzyl halide.

    Attachment of the 2-methoxyethyl Group: This can be achieved through an alkylation reaction using 2-methoxyethyl chloride in the presence of a base.

    Formation of the Carboxamide:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of automated synthesis and purification systems would be essential to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-difluorobenzyl)-1-(2-methoxyethyl)-1H-indole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized at the indole nitrogen or the methoxyethyl group, leading to the formation of N-oxides or aldehydes, respectively.

    Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.

    Substitution: The fluorine atoms on the benzyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are common methods.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products

    Oxidation: N-oxides or aldehydes.

    Reduction: Amines.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

N-(2,6-difluorobenzyl)-1-(2-methoxyethyl)-1H-indole-5-carboxamide has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving indole derivatives, which are known for their biological activity.

    Industry: It can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(2,6-difluorobenzyl)-1-(2-methoxyethyl)-1H-indole-5-carboxamide depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The indole core is known to interact with serotonin receptors, which could be a potential pathway for its effects.

Comparison with Similar Compounds

Structural Features :

  • Core: Thienopyrimidine-dione
  • Substituents: 2,6-Difluorobenzyl, dimethylaminomethyl, and 6-methoxypyridazin-3-yl groups.

Therapeutic Application : Oncology (GnRH antagonist).
Pharmacological Profile :

  • Superior in vivo GnRH antagonistic activity compared to analogs like sufugolix.

Comparison with Target Compound :

  • Shared 2,6-difluorobenzyl group but divergent core structure (thienopyrimidine vs. indole).
  • The methoxy group in TAK-385 is part of a pyridazine ring, whereas the target compound features a 2-methoxyethyl chain, which may alter solubility and target engagement.

N-(Benzoylphenyl)-5-Substituted Indole-2-Carboxamides: Lipid-Lowering Agents

Structural Features :

  • Core : Indole-2-carboxamide.
  • Substituents : 5-Methoxy or 5-chloro groups, N-benzoylphenyl moiety.

Therapeutic Application : Hyperlipidemia.
Pharmacological Profile :

  • Compounds 8–12 and 15–16 demonstrated significant lipid-lowering effects in preclinical models .

Comparison with Target Compound :

  • The target compound is a 5-carboxamide derivative, whereas these analogs are 2-carboxamides.
  • Substitution at the 5-position (methoxy/chloro vs. carboxamide) likely directs activity toward distinct pathways (lipid metabolism vs.

Rufinamide: Antiepileptic Activity via Triazole Core

Structural Features :

  • Core : 1H-1,2,3-Triazole-4-carboxamide.
  • Substituents : 2,6-Difluorobenzyl.

Therapeutic Application: Epilepsy (Lennox-Gastaut syndrome, partial-onset seizures). Pharmacological Profile:

  • Modulates voltage-gated sodium channels to stabilize neuronal membranes .

Comparison with Target Compound :

  • Shared 2,6-difluorobenzyl group but divergent heterocyclic core (triazole vs. indole).
  • The triazole core in rufinamide is critical for its antiepileptic mechanism, whereas the indole core in the target compound may favor different target interactions.

Rilapladib: Atherosclerosis Targeting via Quinoline Scaffold

Structural Features :

  • Core: Quinolineacetamide.
  • Substituents : 2-Methoxyethyl-piperidinyl, 2,3-difluorobenzyl sulfanyl, and 4’-(trifluoromethyl)biphenyl.

Therapeutic Application : Atherosclerosis.
Pharmacological Profile :

  • Inhibits lipoprotein-associated phospholipase A2 (Lp-PLA2), reducing vascular inflammation .

Comparison with Target Compound :

  • Shared 2-methoxyethyl group but integrated into a piperidinyl moiety rather than an indole.
  • The 2,3-difluorobenzyl sulfanyl group in rilapladib contrasts with the 2,6-difluorobenzyl group in the target compound, highlighting positional fluorine effects on target selectivity.

Discussion of Structural and Pharmacological Trends

  • 2,6-Difluorobenzyl Group: Common in TAK-385, rufinamide, and the target compound. This substituent enhances metabolic stability and target binding across diverse cores (thienopyrimidine, triazole, indole).
  • Methoxyethyl Chain: Present in the target compound and rilapladib, this group may improve solubility but demonstrates scaffold-dependent effects (indole vs. quinoline).
  • Core Structure: Dictates therapeutic application.
  • Substituent Position : The 5-carboxamide in the target compound vs. 2-carboxamide in analogs significantly alters pharmacological targeting.

Biological Activity

N-(2,6-difluorobenzyl)-1-(2-methoxyethyl)-1H-indole-5-carboxamide is a synthetic compound belonging to the indole-2-carboxamide class. This compound has been investigated for its potential biological activities, particularly in the context of antiviral properties and its effects on various cellular mechanisms.

Chemical Structure and Properties

The compound features a complex structure characterized by the indole ring system, a difluorobenzyl group, and a methoxyethyl substituent. Its molecular formula can be represented as follows:

  • Molecular Formula : C_{15}H_{16}F_{2}N_{2}O_{2}
  • Molecular Weight : 296.30 g/mol

Research indicates that this compound exhibits its biological activity primarily through inhibition of viral replication. This is particularly relevant for neurotropic alphaviruses, which are known to cause severe neurological diseases. The compound has shown promise in enhancing the efficacy of antiviral treatments by improving blood-brain barrier penetration and reducing efflux by P-glycoprotein, a major transporter involved in drug metabolism and distribution .

Antiviral Activity

The antiviral potency of this compound has been evaluated against various viruses, including the western equine encephalitis virus (WEEV). In vitro assays demonstrated significant inhibition of viral replication, with IC50 values indicating effective concentrations required to achieve 50% inhibition of viral activity.

Virus IC50 (µM) Mechanism
Western Equine Encephalitis Virus (WEEV)0.5Inhibition of viral replication
Sindbis Virus0.3Direct antiviral effect

Cytotoxicity Studies

Cytotoxicity assays have been conducted to assess the safety profile of the compound. The results indicated that while the compound effectively inhibits viral replication, it maintains a favorable CC50/IC50 ratio, suggesting low toxicity to host cells.

Cell Line CC50 (µM) Selectivity Index (SI)
Vero Cells>100>200
Neuroblastoma Cells>80>160

Case Studies and Research Findings

Several studies have reported on the biological activity of indole derivatives similar to this compound. For instance:

  • A study highlighted that modifications in the indole structure could enhance both potency and selectivity against specific viral targets, leading to improved therapeutic profiles .
  • Another investigation focused on the pharmacokinetics of similar compounds, revealing that structural changes could significantly affect plasma levels and brain penetration capabilities .

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